3',5-DIETHYL 5',5'-DIMETHYL-6'-(2-PHENYLACETYL)-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-3',5-DICARBOXYLATE
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Overview
Description
Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is a complex organic compound featuring a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This is achieved through a series of cyclization reactions.
Introduction of the phenylacetyl group: This step involves acylation reactions using phenylacetyl chloride.
Esterification: The final step involves esterification to introduce the diethyl ester groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding esters or ethers.
Scientific Research Applications
Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,2-dimethyl-3-(phenylacetyl)-2,3-dihydrospiro[1,3-dioxole-4,1’-quinoline]-5,6-dicarboxylate
- Diethyl 4,4-dimethyl-5-(phenylacetyl)-4,5-dihydrospiro[1,3-dioxane-2,1’-quinoline]-6,7-dicarboxylate
Uniqueness
Diethyl 5’,5’-dimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate is unique due to its spiro structure and the presence of both dithiole and thiopyrano rings. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C30H29NO5S3 |
---|---|
Molecular Weight |
579.8g/mol |
IUPAC Name |
diethyl 5',5'-dimethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C30H29NO5S3/c1-5-35-27(33)22-17-30(37-18-23(39-30)28(34)36-6-2)25-20-14-10-11-15-21(20)31(29(3,4)26(25)38-22)24(32)16-19-12-8-7-9-13-19/h7-15,17-18H,5-6,16H2,1-4H3 |
InChI Key |
FJFCVBFFODTWHX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)CC5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=CC=CC=C43)C(=O)CC5=CC=CC=C5)(C)C)SC=C(S2)C(=O)OCC |
Origin of Product |
United States |
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